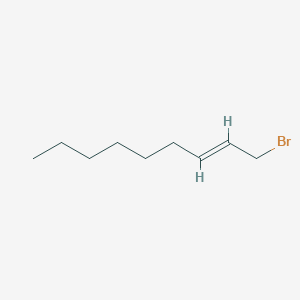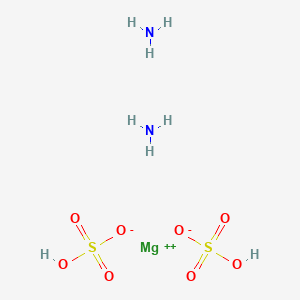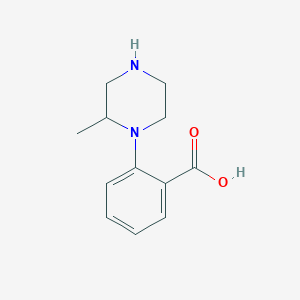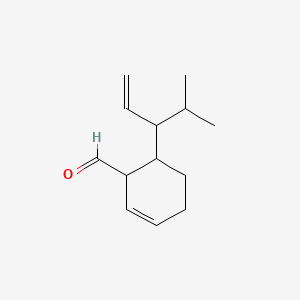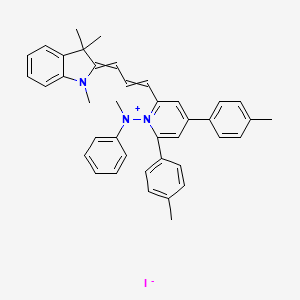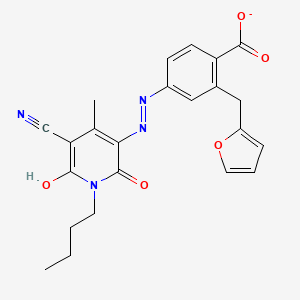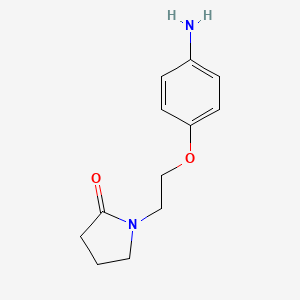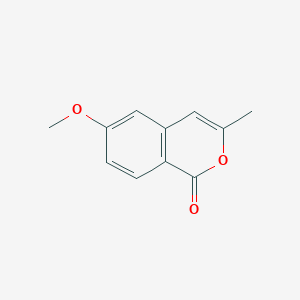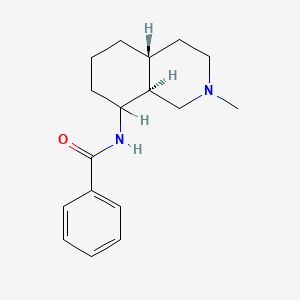
trans-Decahydro-8-benzamido-2-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Decahydro-8-benzamido-2-methylisoquinoline: is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its decahydro structure, which indicates the presence of ten hydrogen atoms, and a benzamido group attached to the isoquinoline core. The presence of a methyl group further adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydro-8-benzamido-2-methylisoquinoline typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of phenylethylamines, which are substituted on the chain or the ring. The amine nitrogen is acylated and then cyclized to form the isoquinoline structure .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can enhance the efficiency and eco-friendliness of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: trans-Decahydro-8-benzamido-2-methylisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-Decahydro-8-benzamido-2-methylisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound can be used to study the interactions between isoquinoline derivatives and biological macromolecules, such as proteins and nucleic acids. It may also serve as a model compound for understanding the behavior of similar natural products.
Medicine: In medicine, this compound and its derivatives may have potential therapeutic applications. Isoquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Comparación Con Compuestos Similares
Similar Compounds:
- cis-Decahydro-8-benzamido-2-methylisoquinoline
- trans-Octahydro-N-methylisoquinoline
- cis-Octahydro-N-methylisoquinoline
Comparison: Compared to its similar compounds, trans-Decahydro-8-benzamido-2-methylisoquinoline has a unique combination of structural features, including the trans configuration and the presence of a benzamido group. These features contribute to its distinct chemical reactivity and biological activity. For example, the trans configuration may result in different steric interactions and binding affinities compared to the cis configuration .
Propiedades
| 53525-90-9 | |
Fórmula molecular |
C17H24N2O |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-13-8-5-9-16(15(13)12-19)18-17(20)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3,(H,18,20)/t13-,15-,16?/m1/s1 |
Clave InChI |
IJCPGHZBVADIGP-CWSLVUQWSA-N |
SMILES isomérico |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


